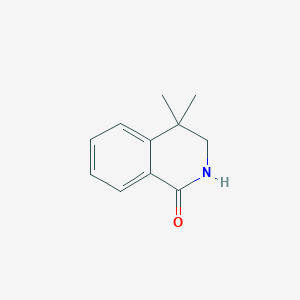![molecular formula C27H29N5O4S B2998235 N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 959499-03-7](/img/structure/B2998235.png)
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H29N5O4S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Quinazolinone derivatives exhibit unique structural features that enable the formation of salt and inclusion compounds, influencing their chemical properties and interactions. Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that these compounds can form gels or crystalline solids depending on the treatment with different mineral acids, highlighting the importance of structural chemistry in developing materials with specific physical properties Karmakar, Sarma, & Baruah, 2007.
Synthesis and Characterization
The synthesis of quinazolinone derivatives is a key area of research, with methodologies aimed at creating novel compounds with potential biological activities. Marinko et al. (2000) detailed the synthesis of various quinazolinone derivatives as novel peptidomimetic building blocks, demonstrating the versatility of these compounds in chemical synthesis Marinko, Obreza, Peterlin-Mašič, Krbavčič, & Kikelj, 2000. Similarly, Mohamed et al. (2020) reported on the synthesis and characterization of quinoline and quinazoline derivatives, along with their computational studies, showcasing the compound's potential in drug design and material science Mohamed, Abdel-Latif, & Ahmed, 2020.
Biological Activities
Quinazolinone derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Misra and Gupta (1982) synthesized new substituted 3H-quinazolin-4-one derivatives and evaluated their antibacterial, insecticidal, and anti-acetylcholinesterase activities, demonstrating the potential of these compounds in developing new therapeutic agents Misra & Gupta, 1982. Hassanzadeh et al. (2019) explored the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their cytotoxic effects against cancer cell lines, highlighting the anticancer potential of these compounds Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-36-19-11-7-10-18(14-19)29-24(34)16-37-27-31-21-13-6-5-12-20(21)25-30-22(26(35)32(25)27)15-23(33)28-17-8-3-2-4-9-17/h5-7,10-14,17,22H,2-4,8-9,15-16H2,1H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKNBOCILPBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
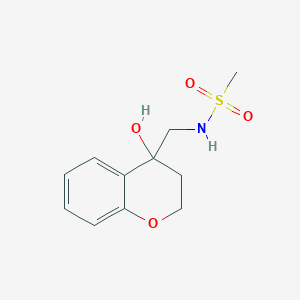
![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998154.png)
![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)
![N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2998157.png)

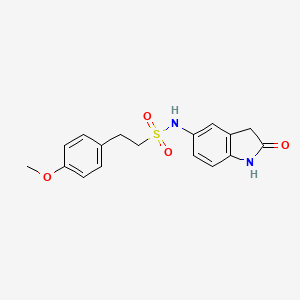
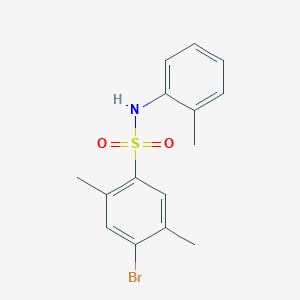
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)
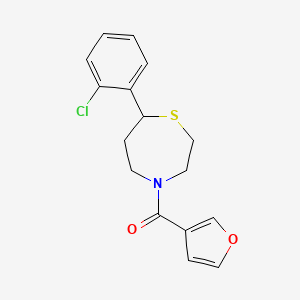
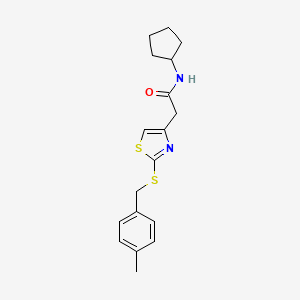


![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)
